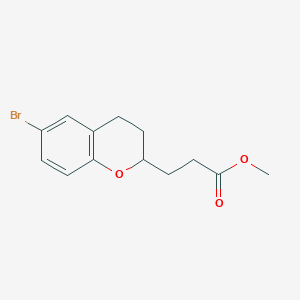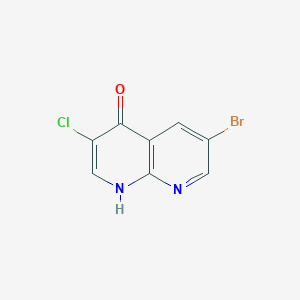
6-Bromo-3-chloro-1,8-naphthyridin-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridines, including 6-Bromo-3-chloro-1,8-naphthyridin-4-OL, can be achieved through various methods. One common approach is the multicomponent reaction (MCR) involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method involves the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis involve optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-chloro-1,8-naphthyridin-4-OL undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of bromine and chlorine atoms.
Oxidation and Reduction: The hydroxyl group at the 4-position can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted naphthyridines .
Scientific Research Applications
6-Bromo-3-chloro-1,8-naphthyridin-4-OL has several scientific research applications:
Medicinal Chemistry: Compounds containing the 1,8-naphthyridine core, like this compound, are investigated for their potential as antibacterial agents.
Materials Science: These compounds are used as ligands in coordination chemistry and as components in light-emitting diodes and dye-sensitized solar cells.
Biological Research: The compound’s biological activities make it a candidate for studies in pharmacology and toxicology.
Mechanism of Action
The mechanism of action of 6-Bromo-3-chloro-1,8-naphthyridin-4-OL involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. The exact pathways and molecular targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridin-4-ol: A similar compound with a hydroxyl group at the 4-position but lacking the bromine and chlorine substituents.
1,5-Naphthyridines: These compounds have a similar core structure but differ in the position of nitrogen atoms and substituents.
Uniqueness
6-Bromo-3-chloro-1,8-naphthyridin-4-OL is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. This makes it a valuable compound for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C8H4BrClN2O |
|---|---|
Molecular Weight |
259.49 g/mol |
IUPAC Name |
6-bromo-3-chloro-1H-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C8H4BrClN2O/c9-4-1-5-7(13)6(10)3-12-8(5)11-2-4/h1-3H,(H,11,12,13) |
InChI Key |
MVCHGMGRLVGREV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1C(=O)C(=CN2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


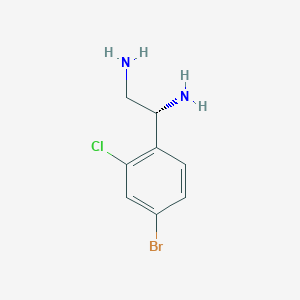
![rac-(3R,4S)-1-[(benzyloxy)carbonyl]-3-fluoropiperidine-4-carboxylic acid](/img/structure/B13037465.png)
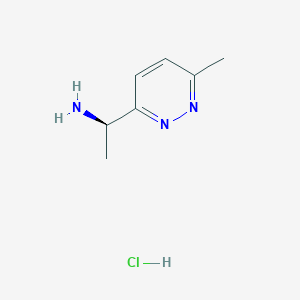

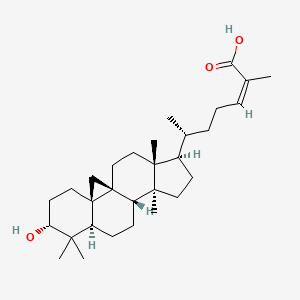

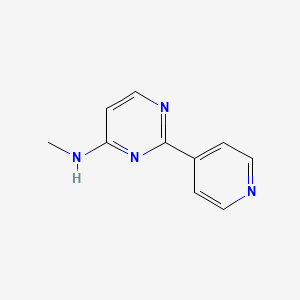
![Racemic-(2S,3aS,6aS)-ethyl 1-benzyl-5-(2,2,2-trifluoroacetyl)octahydropyrrolo[3,4-b]pyrrole-2-carboxylate](/img/structure/B13037491.png)
![4-chloro-2-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13037494.png)
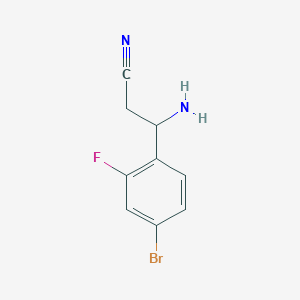

![(R)-2,3,4,9-Tetrahydro-1H-pyrido[3,4-B]indole-3-carboxamide](/img/structure/B13037527.png)

